molecular formula C10H11BrN2O B2528609 4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1956379-66-0

4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No. B2528609
CAS RN: 1956379-66-0
M. Wt: 255.115
InChI Key: KGBKEHMDLGPCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 4-bromo-TMP, is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential to act as a ligand for metal complexes, as a catalyst for organic transformations, and as a reagent for various biochemical and physiological processes. In

Scientific Research Applications

FGFR Inhibition for Cancer Therapy

Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one , with potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, compound 4h exhibits significant FGFR inhibitory activity, making it a promising lead compound for further optimization .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibits breast cancer 4T1 cell proliferation and induces apoptosis. Additionally, it significantly inhibits the migration and invasion of 4T1 cells. These findings suggest that this compound may have potential as a therapeutic agent for breast cancer .

Bromodomain Inhibition

While not directly related to cancer, it’s worth noting that pyrrolopyridine derivatives have been investigated as bromodomain inhibitors. For example, the compound 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine exhibits bromodomain inhibition activity . Although this specific compound is different from the one , it highlights the broader potential of pyrrolopyridines in this field.

Synthetic Strategies and Approaches

Researchers have explored various synthetic methods to obtain 1H-pyrrolo[2,3-b]pyridine derivatives. These methods are systematized based on how they assemble the pyrazolopyridine system. The review covers comprehensive data reported from 2017 to 2021, providing insights into the advantages and drawbacks of different synthetic approaches .

Chemical Properties and Safety

The chemical properties of 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (a related compound) include a molecular formula of C8H7BrN2, a molecular weight of 211.06 g/mol, and a safety profile .

properties

IUPAC Name

4-bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-5-6(2)12-9-8(5)7(11)4-13(3)10(9)14/h4,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKEHMDLGPCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CN(C2=O)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

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